N-[(4-chlorophenyl)(cyano)methyl]-2-cyclopropyl-2-(pyrrolidin-1-yl)acetamide
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Overview
Description
N-[(4-chlorophenyl)(cyano)methyl]-2-cyclopropyl-2-(pyrrolidin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a chlorophenyl group, a cyano group, a cyclopropyl ring, and a pyrrolidine moiety, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)(cyano)methyl]-2-cyclopropyl-2-(pyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled to form the final product. Here is a general outline of the synthetic route:
Preparation of 4-chlorobenzyl cyanide: This can be achieved by reacting 4-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF).
Formation of the cyclopropyl derivative: Cyclopropylamine is reacted with an appropriate acylating agent to introduce the cyclopropyl group.
Coupling with pyrrolidine: The final step involves the reaction of the intermediate compounds with pyrrolidine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)(cyano)methyl]-2-cyclopropyl-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)(cyano)methyl]-2-cyclopropyl-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets within biological systems. The compound’s structure suggests it could interact with receptors or enzymes, modulating their activity. For instance, the cyano group might be involved in hydrogen bonding with active sites, while the pyrrolidine ring could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)(cyano)methyl]-2-cyclopropylacetamide
- N-[(4-chlorophenyl)(cyano)methyl]-2-(pyrrolidin-1-yl)acetamide
Uniqueness
Compared to similar compounds, N-[(4-chlorophenyl)(cyano)methyl]-2-cyclopropyl-2-(pyrrolidin-1-yl)acetamide stands out due to the presence of both the cyclopropyl and pyrrolidine groups. These structural features may confer unique biological activities and physicochemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-cyanomethyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-14-7-5-12(6-8-14)15(11-19)20-17(22)16(13-3-4-13)21-9-1-2-10-21/h5-8,13,15-16H,1-4,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXFATJFMFVVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2CC2)C(=O)NC(C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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